molecular formula C11H16O5 B14542559 Benzoic acid;2-(methoxymethoxy)ethanol CAS No. 62254-41-5

Benzoic acid;2-(methoxymethoxy)ethanol

Cat. No.: B14542559
CAS No.: 62254-41-5
M. Wt: 228.24 g/mol
InChI Key: ILAYUAIFGQDUAY-UHFFFAOYSA-N
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Description

Benzoic acid;2-(methoxymethoxy)ethanol is an organic compound that combines the properties of benzoic acid and 2-(methoxymethoxy)ethanol Benzoic acid is a well-known aromatic carboxylic acid, while 2-(methoxymethoxy)ethanol is an ether-alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid;2-(methoxymethoxy)ethanol typically involves the esterification of benzoic acid with 2-(methoxymethoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives and aldehydes.

    Reduction: Formation of alcohols and other reduced compounds.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid;2-(methoxymethoxy)ethanol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of benzoic acid;2-(methoxymethoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release benzoic acid and 2-(methoxymethoxy)ethanol, which can then exert their effects through various biochemical pathways. The aromatic ring of benzoic acid can interact with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

    Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.

    2-(Methoxymethoxy)ethanol: An ether-alcohol used as a solvent and intermediate in organic synthesis.

    Methyl Benzoate: An ester of benzoic acid and methanol, used as a flavoring agent and in perfumery.

Uniqueness: Benzoic acid;2-(methoxymethoxy)ethanol combines the properties of both benzoic acid and 2-(methoxymethoxy)ethanol, making it unique in its chemical behavior and potential applications. Its dual functionality as an ester and an aromatic compound allows for diverse reactivity and utility in various fields.

Properties

CAS No.

62254-41-5

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

benzoic acid;2-(methoxymethoxy)ethanol

InChI

InChI=1S/C7H6O2.C4H10O3/c8-7(9)6-4-2-1-3-5-6;1-6-4-7-3-2-5/h1-5H,(H,8,9);5H,2-4H2,1H3

InChI Key

ILAYUAIFGQDUAY-UHFFFAOYSA-N

Canonical SMILES

COCOCCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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